molecular formula C12H24N4 B14615322 N-Cyano-N''-decylguanidine CAS No. 60852-92-8

N-Cyano-N''-decylguanidine

Cat. No.: B14615322
CAS No.: 60852-92-8
M. Wt: 224.35 g/mol
InChI Key: RHGYQBILTQXYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N’'-decylguanidine is a compound belonging to the class of cyanoguanidines. Cyanoguanidines are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the cyano group (–CN) and the guanidine moiety (–C(=NH)NH2) in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-decylguanidine typically involves the reaction of decylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoguanidine structure. The reaction can be represented as follows:

[ \text{Decylamine} + \text{Cyanamide} \rightarrow \text{N-Cyano-N’'-decylguanidine} ]

Industrial Production Methods

Industrial production of N-Cyano-N’'-decylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-decylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Oxidized derivatives of N-Cyano-N’'-decylguanidine.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted cyanoguanidines depending on the substituent introduced.

Scientific Research Applications

N-Cyano-N’'-decylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N’'-decylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N’'-phenylguanidine
  • N-Cyano-N’'-methylguanidine
  • N-Cyano-N’'-ethylguanidine

Uniqueness

N-Cyano-N’'-decylguanidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other cyanoguanidines. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

60852-92-8

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

1-cyano-2-decylguanidine

InChI

InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-10H2,1H3,(H3,14,15,16)

InChI Key

RHGYQBILTQXYKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN=C(N)NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.